

Topic: Comprehensive Analytical Characterization of 4-Chloro-5-methyl-isoxazol-3-ylamine

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Compound of Interest	
Compound Name:	4-Chloro-5-methyl-isoxazol-3-ylamine
Cat. No.:	B2484833

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Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Chloro-5-methyl-isoxazol-3-ylamine is a critical heterocyclic building block in modern medicinal chemistry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).^{[1][2]} Its purity, identity, and stability are paramount to ensuring the quality and safety of downstream products. This guide provides a suite of robust analytical methods for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the underlying scientific rationale for each methodological choice, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. The methods detailed herein—spanning chromatography and spectroscopy—form a self-validating system for unambiguous structural confirmation and precise purity assessment.

Compound Profile and Physicochemical Properties

A foundational understanding of the analyte's properties is essential for effective method development. **4-Chloro-5-methyl-isoxazol-3-ylamine** is a substituted isoxazole, a class of aromatic heterocycles known for their diverse biological activities.^{[3][4]}

Property	Value	Source(s)
Chemical Name	4-Chloro-5-methyl-isoxazol-3-ylamine	[5]
Synonyms	5-Amino-4-chloro-3-methylisoxazole	[6]
CAS Number	5819-39-6	[5][7]
Molecular Formula	C ₄ H ₅ ClN ₂ O	[8]
Molecular Weight	132.55 g/mol	[8]
Appearance	Off-white to light yellow solid	[6][8]

Analytical Strategy Overview

Our characterization strategy is multi-faceted, employing orthogonal techniques to build a complete and verifiable profile of the compound. The workflow ensures both structural integrity and purity are assessed.

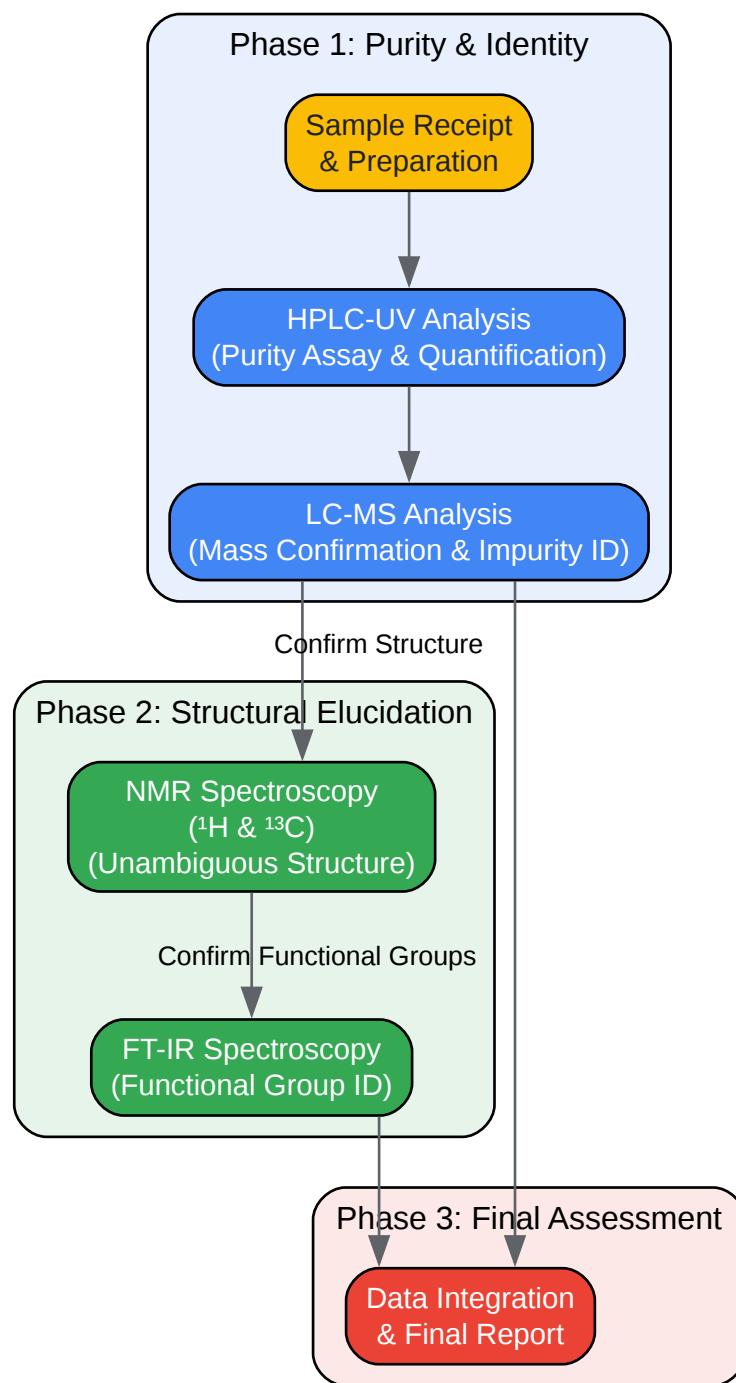
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Figure 1: High-level workflow for the comprehensive characterization of **4-Chloro-5-methyl-isoxazol-3-ylamine**.

Chromatographic Methods for Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates. We employ High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and couple it with Mass Spectrometry (MS) for definitive mass confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates the target compound from impurities based on differential partitioning between a stationary phase (C18 column) and a mobile phase. UV detection provides a quantitative measure of the compound's concentration. A gradient elution is chosen to ensure separation of potential impurities with varying polarities.

Experimental Protocol:

- **Solvent Preparation:**
 - Mobile Phase A (MPA): 0.1% Formic Acid in Water. Use HPLC-grade water and formic acid. Degas for 15 minutes.
 - Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Use HPLC-grade acetonitrile and formic acid. Degas for 15 minutes.
- **Standard Preparation:**
 - Accurately weigh ~10 mg of **4-Chloro-5-methyl-isoxazol-3-ylamine** reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of MPA:MPB to create a stock solution of ~100 µg/mL.
 - Prepare working standards by serial dilution as needed (e.g., 1-50 µg/mL for linearity).
- **Sample Preparation:**
 - Prepare test samples at a target concentration of 100 µg/mL in the same diluent as the standard.
 - Filter all solutions through a 0.45 µm PTFE syringe filter before injection.^[9]

- Instrumental Parameters:

- The following parameters provide a robust starting point and should be validated according to ICH Q2(R1) guidelines.

Parameter	Recommended Setting	Rationale
Column	C18, 250 x 4.6 mm, 5 µm	Provides excellent retention and resolution for small polar molecules.
Mobile Phase	A: 0.1% FA in H ₂ O; B: 0.1% FA in ACN	Formic acid provides good peak shape and is MS-compatible.
Gradient	See Table Below	A gradient ensures elution of a wide range of potential impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times by controlling viscosity.
Injection Vol.	10 µL	A typical volume for analytical HPLC.
UV Detection	254 nm	A common wavelength for aromatic and conjugated systems. A full UV scan should be run initially to determine the absorbance maximum.
Run Time	20 minutes	Sufficient to elute the main peak and any late-eluting impurities.

HPLC Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	5	95
15.0	5	95
15.1	95	5
20.0	95	5

Expected Results: A sharp, symmetrical peak for the main compound. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A certificate of analysis for a similar compound showed a purity of 99.83% by LCMS, indicating high purity is achievable.[\[8\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This method provides definitive molecular weight confirmation. The LC separates the components as described above, and the eluent is directed into a mass spectrometer.

Electrospray Ionization (ESI) is an effective soft-ionization technique for this class of molecule, minimizing fragmentation and providing a clear molecular ion peak.

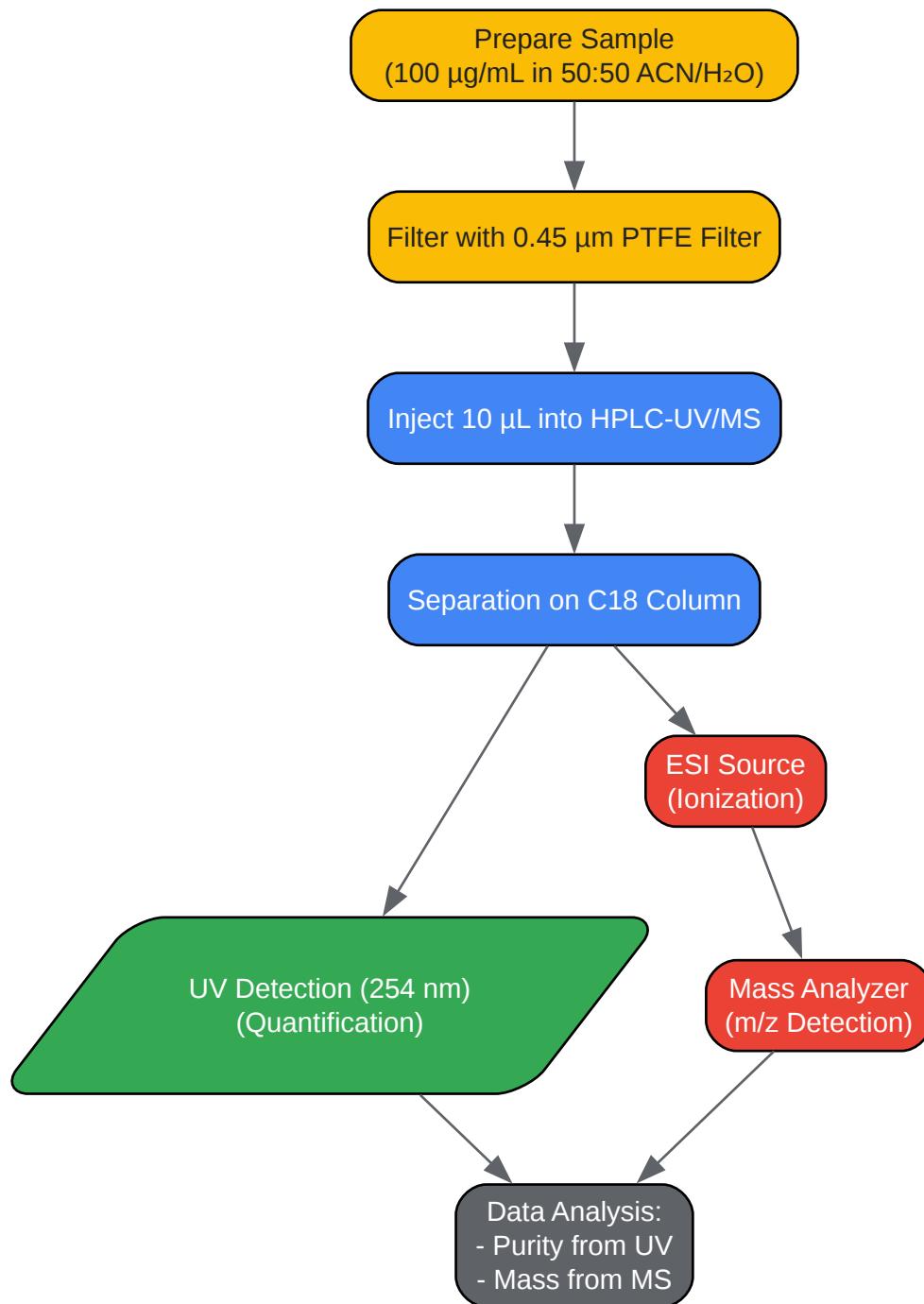
Experimental Protocol:

- LC System: Use the same HPLC method as described in Section 3.1. The use of a volatile buffer like formic acid is critical for MS compatibility.
- MS System Configuration:

Parameter	Recommended Setting	Rationale
Ionization Mode	ESI, Positive	The amine group is readily protonated to form a positive ion $[M+H]^+$.
Mass Range	50 - 500 m/z	Covers the molecular weight of the analyte and expected fragments/impurities.
Capillary Voltage	3.5 kV	Optimal for efficient ionization.
Gas Temp.	325 °C	Facilitates desolvation of the ESI droplets.
Gas Flow	10 L/min	Assists in desolvation and ion transport.

Expected Results: The primary ion observed should correspond to the protonated molecule $[M+H]^+$.

- Calculated Mass: $C_4H_5ClN_2O = 132.01$
- Expected $[M+H]^+$: 133.02 m/z The characteristic isotopic pattern of chlorine ($^{35}Cl/^{37}Cl$ ratio of ~3:1) should be observed in the mass spectrum, with a peak at ~135.02 m/z for the ^{37}Cl isotope. This provides an additional layer of confirmation. Mass spectral data is a common characterization method for newly synthesized isoxazoles.[10][11]



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Figure 2: Detailed workflow for HPLC-UV and LC-MS analysis.

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive evidence of the compound's covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of ^1H and ^{13}C nuclei. The chemical shifts, splitting patterns, and integrations provide a detailed map of the molecule's atomic connectivity, confirming the identity and substitution pattern of the isoxazole ring.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~ 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Rationale: DMSO-d₆ is an excellent solvent for many polar organic compounds. The amine protons (-NH₂) are often visible as a broad singlet in this solvent and can be exchanged with D₂O for confirmation.
- Acquisition:
 - Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
 - Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

Expected Spectral Data: The structure of **4-Chloro-5-methyl-isoxazol-3-ylamine** suggests the following signals. Published data for similar isoxazole structures support these assignments.
[10][11][12]

^1H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~6.5 - 7.0	Broad Singlet	2H	-NH ₂	Amine protons, often broad due to quadrupole effects and exchange.
~2.2 - 2.4	Singlet	3H	-CH ₃	Methyl group attached to the isoxazole ring.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)	Assignment	Rationale
~160 - 170	C3 (-C-NH ₂)	Carbon attached to the electronegative nitrogen of the amine and ring oxygen/nitrogen.
~155 - 165	C5 (-C-CH ₃)	Carbon attached to the methyl group and ring oxygen/nitrogen.
~100 - 110	C4 (-C-Cl)	Carbon bearing the chlorine atom, typically shifted upfield relative to other sp ² carbons.
~10 - 15	-CH ₃	Aliphatic methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.
 - Rationale: ATR is a rapid, non-destructive technique that requires minimal sample preparation.
- Acquisition: Scan the sample from 4000 to 400 cm^{-1} .

Expected Characteristic Absorption Bands: Analysis of related isoxazole and chloro-aromatic structures in the literature provides a basis for these assignments.[10][13][14]

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3450 - 3250	N-H Stretch	Primary Amine (-NH ₂)
3000 - 2850	C-H Stretch	Methyl (-CH ₃)
1650 - 1580	C=N Stretch	Isoxazole Ring
1550 - 1450	C=C Stretch	Isoxazole Ring
1450 - 1350	N-O Stretch	Isoxazole Ring
850 - 750	C-Cl Stretch	Chloro-aromatic

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